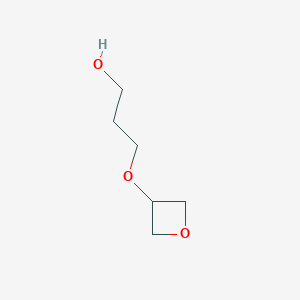
1-Propanol, 3-(3-oxetanyloxy)-
Descripción general
Descripción
Synthesis Analysis
Glycidyl 1-propanol is synthesized by the reaction of epichlorohydrin and 1-propanol in the presence of a catalyst. The resulting product is purified by distillation.Molecular Structure Analysis
The molecular formula of 1-Propanol, 3-(3-oxetanyloxy)- is C6H12O3. The InChI string representation of its structure is InChI=1S/C6H12O3/c7-2-1-3-9-6-4-8-5-6/h6-7H,1-5H2.Chemical Reactions Analysis
One of the known reactions involving 1-propanol is its oxidation to propionic acid with hydrogen peroxide catalysed by heteropolyoxometalates . This reaction has been shown to be highly efficient, with the conversion of 1-propanol and the selectivity of propionic acid reaching 88% and 75%, respectively .Physical and Chemical Properties Analysis
Glycidyl 1-propanol is a clear, colorless liquid that has a molecular weight of 132.16 g/mol. It has a density of 1.16 g/cm3 and a viscosity of 4.4 mPas at 25°C. It is soluble in water, ethanol, and acetone, but insoluble in benzene and toluene.Aplicaciones Científicas De Investigación
Cardioselective Beta-Adrenergic Blocking Agents :A study explored the synthesis of 1-amino-3-aryloxy-2-propanols for their potential in cardioselective beta-blockade. The introduction of certain groups led to the most cardioselective agents, and these compounds have potential in clinical applications for cardiovascular diseases (Hoefle et al., 1975).
Atmospheric Degradation Studies :The atmospheric degradation of related compounds like 3-ethoxy-1-propanol was studied, highlighting their reactivity with various radicals. This research is important for understanding the environmental impact and atmospheric behavior of these substances (Aranda et al., 2021).
Photochemical and Photocatalytic Degradation :A study focused on the photochemical and photocatalytic degradation of 1-propanol under environmental conditions. This research is significant for understanding the fate of such alcohols in nature and their potential environmental impact (Santos et al., 2019).
Asymmetric Synthesis in Drug Development :Research on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using yeast reductase showed high enantioselectivity. This compound is a chiral intermediate in the synthesis of antidepressant drugs, demonstrating the relevance of 1-propanol derivatives in pharmaceuticals (Choi et al., 2010).
Studies on Oxirane Compounds :A study on the ammonolysis of 2,3-epoxyl-3-phenyl-1-propanol adds to the understanding of chemical reactions and synthesis involving propanol derivatives, which is crucial in the field of organic chemistry (SuamiTetsuo et al., 1956).
Investigation of Ferroelectric Liquid Crystal Materials :Research involving new phenolic compounds from the leaves of Eucommia ulmoides Oliv., including derivatives of propanol, contributes to the understanding of materials with potential anti-inflammatory activities (Ren et al., 2021).
Safety and Hazards
While specific safety and hazard information for 1-Propanol, 3-(3-oxetanyloxy)- is not available in the search results, it’s generally important to handle all chemical compounds with care. This includes wearing appropriate personal protective equipment, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation when using the product .
Propiedades
IUPAC Name |
3-(oxetan-3-yloxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-2-1-3-9-6-4-8-5-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBGCRWDPBTHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


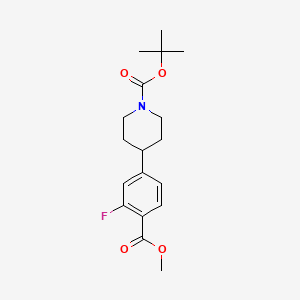

![4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1472628.png)
![[2-(4-Methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B1472630.png)

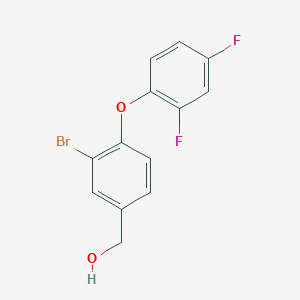
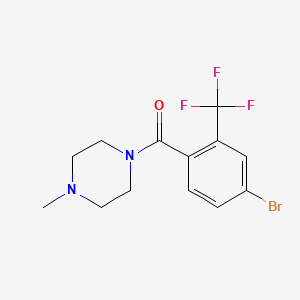
![4-(6-Bromo-7-methylimidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B1472635.png)
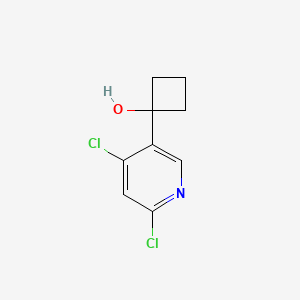
![1-(3-Fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472638.png)

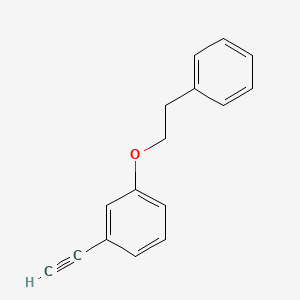
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)
![2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B1472645.png)
